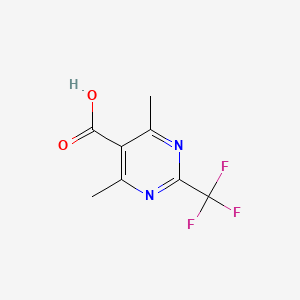
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Cat. No. B2462278
Key on ui cas rn:
544704-08-7
M. Wt: 220.151
InChI Key: VYPLQBIHGYKXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07625905B2
Procedure details


step B—A solution of KOH (1.74 g, 31.01 mmol) and water (10 mL) was added at RT to a solution of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester (2.42 g, 10.33 mmol) in EtOH (20 mL). The resulting mixture was stirred at 40° C. overnight then cooled to RT and evaporated. The residue was partitioned between EtOAc and water. The aqueous layer was evaporated and the residue was taken up in H2O (1 mL). Concentrated HCl was added dropwise until crystals started to form. The mixture was diluted with H2O (5 mL) and stored in a refrigerator overnight. The crystals were filtered, rinsed with ice-cold water then ice-cold Et2O, and dried to afford 1.5 g (66%) of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid.

Name
4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
Quantity
2.42 g
Type
reactant
Reaction Step One




Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].C[O:4][C:5]([C:7]1[C:8]([CH3:18])=[N:9][C:10]([C:14]([F:17])([F:16])[F:15])=[N:11][C:12]=1[CH3:13])=[O:6]>CCO.O>[CH3:13][C:12]1[C:7]([C:5]([OH:6])=[O:4])=[C:8]([CH3:18])[N:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[N:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
|
|
Quantity
|
2.42 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C(=NC(=NC1C)C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 40° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Concentrated HCl was added dropwise until crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stored in a refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with ice-cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ice-cold Et2O, and dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=NC(=C1C(=O)O)C)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
